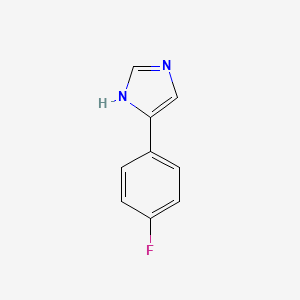

4-(4-Fluorophenyl)-1H-imidazole

Description

The exact mass of the compound 4-(4-Fluorophenyl)-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Fluorophenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDAFWKRBZYBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349703 | |

| Record name | 4-(4-Fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65020-70-4 | |

| Record name | 4-(4-Fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 4-(4-fluorophenyl)-1H-imidazole, a heterocyclic moiety of significant interest in medicinal chemistry and drug development.[1] The strategic introduction of a fluorine atom onto the phenyl ring can enhance metabolic stability and lipophilicity, making this scaffold a valuable building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of classical and modern synthetic methodologies. Each pathway is discussed with a focus on its underlying mechanism, experimental protocol, and a comparative analysis of its advantages and limitations.

Introduction: The Significance of the 4-(4-Fluorophenyl)-1H-imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[2] The 4-aryl-imidazole motif, in particular, is a key pharmacophore in a wide range of biologically active compounds. The incorporation of a 4-fluorophenyl group at the 4-position of the imidazole ring has been shown to be a valuable strategy in drug design. The fluorine atom's high electronegativity and small size can modulate the electronic properties and conformation of the molecule, leading to improved target binding affinity and pharmacokinetic profiles.

This guide will explore the following key synthetic routes to 4-(4-fluorophenyl)-1H-imidazole:

-

The Radziszewski Synthesis

-

The Wallach Synthesis

-

The Van Leusen Imidazole Synthesis

-

Synthesis from α-Haloketones

-

Modern Catalytic Approaches

Classical Synthetic Methodologies

The Radziszewski Synthesis

The Radziszewski synthesis is a classic and versatile method for the preparation of polysubstituted imidazoles.[3] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][5]

Mechanism of the Radziszewski Synthesis:

The reaction is generally understood to proceed in two main stages. First, the 1,2-dicarbonyl compound (e.g., glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde (4-fluorobenzaldehyde) to form the imidazole ring.[4][5] While the exact mechanism is not definitively established, this proposed pathway provides a logical framework for the reaction.[4]

Figure 1: Proposed mechanism of the Radziszewski synthesis.

Experimental Protocol: Radziszewski Synthesis of 4-(4-Fluorophenyl)-1H-imidazole

-

Materials: Glyoxal (40% solution in water), 4-fluorobenzaldehyde, ammonium acetate, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glyoxal (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and ammonium acetate (2.5 eq).[3]

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to 100-120 °C and maintain for 1-2 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(4-fluorophenyl)-1H-imidazole.

-

Causality and Insights: Ammonium acetate serves as the source of ammonia in this reaction. The use of glacial acetic acid as a solvent provides an acidic medium that catalyzes the condensation steps. The reaction is typically run at elevated temperatures to drive the dehydration and cyclization steps to completion.

The Wallach Synthesis

The Wallach synthesis provides a route to imidazoles from N,N'-disubstituted oxamides.[7][8] This method involves treatment with a dehydrating agent, typically phosphorus pentachloride or phosphorus oxychloride, followed by reduction.[7][9]

Mechanism of the Wallach Synthesis:

The mechanism is believed to involve the formation of a chloro-intermediate from the reaction of the N,N'-dialkyloxamide with phosphorus pentachloride. This intermediate then undergoes a reduction, often with hydroiodic acid, to yield the imidazole.[8][9] More detailed studies suggest the involvement of nitrile ylide species.[10]

Figure 2: Simplified workflow of the Wallach synthesis.

Experimental Protocol: Wallach Synthesis (General for N-Alkylimidazoles)

-

Materials: N,N'-dimethyloxamide, phosphorus pentachloride, hydroiodic acid.

-

Procedure:

-

In a reaction vessel, treat N,N'-dimethyloxamide with phosphorus pentachloride. This step should be performed in an inert atmosphere and with caution due to the reactivity of PCl₅.[11]

-

The resulting chloro-intermediate is then reduced using hydroiodic acid.[11]

-

The reaction mixture is worked up by neutralization and extraction to isolate the N-methylimidazole.

-

Causality and Insights: The Wallach synthesis is less commonly employed for the direct synthesis of 4-aryl-imidazoles due to the starting material requirements. However, it is a historically significant method for the preparation of certain imidazole derivatives. The choice of a strong dehydrating agent like PCl₅ is crucial for the formation of the reactive intermediate.

The Van Leusen Imidazole Synthesis

The Van Leusen synthesis is a powerful and versatile method for constructing the imidazole ring from aldimines and tosylmethyl isocyanide (TosMIC).[12] This reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine.[12]

Mechanism of the Van Leusen Synthesis:

The reaction is driven by the unique properties of TosMIC, which possesses a reactive isocyanide carbon, an active methylene group, and a good leaving group (tosyl group). The mechanism involves the base-catalyzed cycloaddition of TosMIC to the polarized carbon-nitrogen double bond of the aldimine. The resulting 4-tosyl-2-imidazoline intermediate then eliminates p-toluenesulfinic acid to afford the imidazole.[12]

Figure 3: Van Leusen three-component imidazole synthesis workflow.

Experimental Protocol: Van Leusen Synthesis of 4-(4-Fluorophenyl)-1H-imidazole

-

Materials: 4-fluorobenzaldehyde, a suitable amine (e.g., ammonia or a primary amine), tosylmethyl isocyanide (TosMIC), a base (e.g., potassium carbonate), methanol or another suitable protic solvent.

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and the amine (1.0 eq) in methanol to form the aldimine in situ. Stir for approximately 30 minutes.[12]

-

Add TosMIC (1.0 eq) and potassium carbonate (2.0 eq) to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by column chromatography on silica gel to yield 4-(4-fluorophenyl)-1H-imidazole.

-

Causality and Insights: The in situ formation of the aldimine simplifies the procedure into a one-pot reaction. The choice of base is critical for the deprotonation of TosMIC to initiate the cycloaddition. Protic solvents like methanol are often used in this reaction.

Synthesis from α-Haloketones

A straightforward and widely used method for the synthesis of 4-arylimidazoles involves the reaction of an α-haloketone with a source of the remaining imidazole ring atoms, typically formamide or formamidine.

Mechanism:

This reaction proceeds via the initial formation of an α-aminoketone intermediate by the reaction of the α-haloketone with ammonia (from the decomposition of formamide or formamidine). This intermediate then condenses with a second molecule of the formylating agent to form the imidazole ring.

Figure 4: Synthesis of 4-(4-fluorophenyl)-1H-imidazole from an α-haloketone.

Experimental Protocol: Synthesis from 2-Bromo-4'-fluoroacetophenone

-

Materials: 2-Bromo-4'-fluoroacetophenone, formamide.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 2-bromo-4'-fluoroacetophenone (1.0 eq) and a large excess of formamide.

-

Heat the reaction mixture to 150-160 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Make the solution basic with an aqueous solution of sodium hydroxide to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent.

-

Causality and Insights: Formamide serves as both the source of ammonia and the formylating agent in this one-pot reaction. The high reaction temperature is necessary to drive the condensation and cyclization steps. The use of a large excess of formamide is common to ensure the reaction goes to completion.

Modern Catalytic Approaches

Modern organic synthesis has seen a shift towards more efficient and selective methods, with a focus on catalytic C-H activation and green chemistry principles.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed cross-coupling reactions, particularly C-H arylation, have emerged as powerful tools for the synthesis of arylated heterocycles.[13] This approach allows for the direct formation of a carbon-carbon bond between the imidazole core and the 4-fluorophenyl group, often with high regioselectivity.

Mechanism of Palladium-Catalyzed C-H Arylation:

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by C-H activation of the imidazole ring, and reductive elimination to form the arylated product and regenerate the Pd(0) catalyst. The regioselectivity of the C-H activation can often be controlled by the choice of ligands and directing groups.[13]

Figure 5: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol (General): Palladium-Catalyzed C-H Arylation

-

Materials: Imidazole, a 4-fluorophenyl source (e.g., 4-fluorophenylboronic acid for Suzuki coupling or 4-fluoroiodobenzene for direct arylation), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a ligand (if required), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., DMF, toluene).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the imidazole (1.0 eq), the 4-fluorophenyl source (1.1-1.5 eq), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base.

-

Add the degassed solvent.

-

Heat the reaction mixture to the specified temperature (typically 80-120 °C) for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, filter off the catalyst, and partition the filtrate between water and an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the product by column chromatography.

-

Causality and Insights: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity. For instance, the use of bulky ligands can influence the site of C-H activation. Protecting groups on the imidazole nitrogen may be necessary to control the regioselectivity of the arylation.[13]

Green and Microwave-Assisted Syntheses

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for imidazole synthesis.[14][15] These approaches often involve the use of non-toxic solvents, reusable catalysts, and energy-efficient techniques like microwave irradiation.

One-Pot, Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.[16][17] A one-pot, four-component reaction under microwave irradiation is an attractive green approach for the synthesis of substituted imidazoles.[14]

Experimental Protocol (General): Microwave-Assisted One-Pot Synthesis

-

Materials: A 1,2-dicarbonyl compound, 4-fluorobenzaldehyde, an amine, and a nitrogen source (e.g., ammonium acetate), often with a catalyst.

-

Procedure:

-

Combine the reactants in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor at a specified temperature and time.

-

After the reaction is complete, the work-up is typically straightforward, often involving precipitation and filtration.

-

Causality and Insights: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate. This can lead to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route for 4-(4-fluorophenyl)-1H-imidazole depends on several factors, including the availability of starting materials, desired scale of production, and the need for specific substitution patterns. The following table provides a comparative summary of the discussed methods.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |

| Radziszewski | Glyoxal, 4-Fluorobenzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Good to Excellent | One-pot, readily available starting materials. | Can require high temperatures. |

| Wallach | N,N'-Disubstituted Oxamides | PCl₅, HI | Moderate | Historically significant. | Limited substrate scope for 4-aryl-imidazoles, harsh reagents. |

| Van Leusen | 4-Fluorobenzaldehyde, Amine, TosMIC | Base (e.g., K₂CO₃) | Good to Excellent | Versatile, one-pot three-component option. | TosMIC can be expensive. |

| From α-Haloketone | 2-Bromo-4'-fluoroacetophenone, Formamide | - | Good | Straightforward, readily available starting materials. | High reaction temperatures, large excess of formamide. |

| Pd-Catalyzed C-H Arylation | Imidazole, 4-Fluorophenyl Source | Palladium Catalyst, Ligand, Base | Good to Excellent | High regioselectivity, broad functional group tolerance. | Catalyst cost, may require inert atmosphere. |

| Microwave-Assisted | Varies (often multicomponent) | - | Excellent | Rapid reaction times, high yields, green approach. | Requires specialized equipment. |

Conclusion

The synthesis of 4-(4-fluorophenyl)-1H-imidazole can be achieved through a variety of classical and modern synthetic methodologies. Classical methods such as the Radziszewski synthesis and the route from α-haloketones offer reliable and straightforward access from readily available starting materials. The Van Leusen synthesis provides a versatile and efficient alternative. For researchers seeking higher efficiency, regioselectivity, and greener reaction conditions, modern palladium-catalyzed C-H arylation and microwave-assisted one-pot syntheses represent the state-of-the-art. The selection of the most appropriate pathway will be guided by the specific requirements of the research or development program, balancing factors such as cost, scale, and desired purity.

References

-

Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

-

Li, J.; et al. Org. Lett.2019 , 21 (22), 9001–9004. [Link]

-

Ollivier, C.; et al. J. Org. Chem.2016 , 81 (11), 4537–4546. [Link]

-

Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997. [Link]

-

Debus, H. Ann. Chem. Pharm.1858 , 107, 199–208. [Link]

-

Wallach, O. Ber. Dtsch. Chem. Ges.1877 , 10, 1525–1527. [Link]

-

Radziszewski, B. Ber. Dtsch. Chem. Ges.1882 , 15, 2706–2708. [Link]

-

Sisko, J.; et al. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]

-

Bellina, F.; Cauteruccio, S.; Rossi, R. J. Org. Chem.2007 , 72 (22), 8543–8546. [Link]

-

Chuprakov, S.; et al. J. Org. Chem.2010 , 75 (16), 5549–5563. [Link]

-

Benincori, T.; Brenna, E.; Sannicolò, F. J. Chem. Soc., Perkin Trans. 11993 , 675-680. [Link]

-

Crouch, R. D.; et al. J. Chem. Educ.2006 , 83 (11), 1658. [Link]

-

Jesus, L. A. G.; et al. Molecules2023 , 28 (18), 6598. [Link]

-

Benincori, T.; Brenna, E.; Sannicolò, F. J. Chem. Soc., Perkin Trans. 11993 , 675-680. [Link]

-

Jetir. A Short Review on Synthesis of Imidazole Derivatives. [Link]

-

Chem-Impex. 4-(4-Fluorophenyl)-1H-imidazole. [Link]

-

Zhang, L.; et al. Pharmaceuticals2020 , 13 (3), 37. [Link]

-

Organic Chemistry Portal. Imidazole Synthesis. [Link]

-

Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

NROChemistry. Van Leusen Reaction. [Link]

-

ResearchGate. Mechanism of van Leusen imidazole synthesis. [Link]

-

El-Faham, A.; et al. Molecules2021 , 26 (11), 3163. [Link]

-

Heravi, M. M.; et al. Mol. Divers.2017 , 21, 441–447. [Link]

-

Facile Synthesis of Optically Active Imidazole Derivatives. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

-

Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

-

Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. [Link]

-

A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles. [Link]

-

Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. jetir.org [jetir.org]

- 10. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 13. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(4-Fluorophenyl)-1H-imidazole: A Technical Guide

Executive Summary

4-(4-Fluorophenyl)-1H-imidazole (CAS: 2354-25-8) is a critical pharmacophore in medicinal chemistry, serving as the structural anchor for a class of potent p38 MAP kinase inhibitors (e.g., SB203580). Its characterization presents unique challenges due to annular tautomerism —the rapid migration of the proton between the N1 and N3 positions of the imidazole ring.

This guide provides a rigorous spectroscopic framework for validating the identity and purity of this scaffold. Unlike standard characterization, this protocol emphasizes the use of

Structural Context & Tautomeric Dynamics

The defining feature of 4-(4-fluorophenyl)-1H-imidazole is its existence as a tautomeric mixture in solution. While often drawn as the 4-substituted isomer, it exists in rapid equilibrium with the 5-substituted form.

-

Solid State: Predominantly exists as a hydrogen-bonded network favoring the 4-aryl tautomer due to steric and electronic factors.

-

Solution State: The interconversion rate is solvent-dependent. In protic solvents (MeOH,

), exchange is fast on the NMR timescale, leading to averaged signals. In aprotic polar solvents (DMSO-

Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium that complicates spectral assignment.

Figure 1: Tautomeric equilibrium between the 4- and 5-substituted forms. The rate of this exchange dictates the sharpness of NMR signals.

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the gold standard for this compound. The presence of the Fluorine atom allows for

H-NMR Characterization (500 MHz, DMSO- )

Solvent Choice: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 12.2 - 12.5 | Broad s | 1H | Highly acidic imidazole proton; chemical shift varies with concentration (H-bonding). |

| C2-H | 7.70 - 7.75 | s (or d) | 1H | The most deshielded ring proton, located between two nitrogens. |

| C5-H | 7.45 - 7.50 | s (or d) | 1H | Distinct from C2; often shows weak coupling ( |

| Ar-H (ortho) | 7.75 - 7.85 | dd | 2H | Part of AA'BB' system. Ortho to imidazole, meta to Fluorine. |

| Ar-H (meta) | 7.15 - 7.25 | dd ( | 2H | Part of AA'BB' system. Ortho to Fluorine; shows large |

Critical Insight: The aromatic region often appears as a "pseudo-quartet" or complex AA'BB' system due to the fluorine coupling. Do not misinterpret the splitting of the 7.20 ppm signal as a simple doublet; it is a doublet of doublets (coupling to F and ortho-H).

F-NMR (470 MHz, DMSO- )

This is the most robust method for checking starting material contamination (e.g., 4-fluoroacetophenone).

-

Main Signal:

-113.0 to -115.0 ppm (singlet or multiplet depending on decoupling). -

Purity Check: Any signal at

-105 to -110 ppm suggests unreacted starting material or defluorinated byproducts.

C-NMR Key Signals

-

C-F Carbon:

ppm (Doublet, -

C2 Imidazole:

ppm. -

C4/C5 Imidazole: Broad or averaged signals around 115-130 ppm due to tautomerism.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups and the integrity of the fluorophenyl ring.

| Frequency (cm | Assignment | Diagnostic Value |

| 3100 - 2600 | N-H Stretch | Broad band indicates strong intermolecular Hydrogen bonding (dimers/oligomers). |

| 1608, 1563 | C=C / C=N Stretch | Characteristic imidazole ring skeletal vibrations. |

| 1220 - 1235 | C-F Stretch | High Value: Strong, distinct band confirming the presence of the fluorine atom. |

| 835 | C-H Out-of-plane | Para-substituted benzene ring signature. |

Experimental Protocols

Protocol A: High-Fidelity NMR Sample Preparation

Objective: To obtain a spectrum with resolved imidazole couplings, minimizing exchange broadening.

-

Massing: Weigh 5.0 - 8.0 mg of the dry solid into a clean vial.

-

Note: Higher concentrations promote aggregation and shift the NH peak downfield.

-

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Critical: Use an ampoule of fresh DMSO-

to avoid water absorption. Water catalyzes proton exchange, collapsing the C2/C5 signals.

-

-

Transfer: Filter the solution through a cotton plug into a 5mm NMR tube to remove suspended solids that cause magnetic field inhomogeneity.

-

Acquisition:

-

Set temperature to 298 K .

-

Acquire

H with at least 64 scans to resolve the -

Acquire

F (unlocked if necessary, or referenced to internal CFCl

-

Protocol B: ATR-FTIR Analysis

Objective: Rapid identification without KBr pellet pressing.

-

Cleaning: Clean the Diamond/ZnSe crystal with isopropanol and ensure background is flat.

-

Deposition: Place approx. 2 mg of solid sample on the crystal.

-

Compression: Apply high pressure using the anvil. Good contact is essential for the C-F mode visibility.

-

Scan: Collect 16 scans at 4 cm

resolution. -

Validation: Verify the absence of a carbonyl peak at 1680-1700 cm

(which would indicate unreacted 4-fluoroacetophenone).

Characterization Workflow Diagram

The following logic flow ensures a self-validating analytical process.

Figure 2: Step-by-step decision tree for certifying the compound.

References

-

Synthesis and p38 Inhibition Context: Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: A new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry, 39(19), 3929-3937. [Link]

-

Spectral Data Verification (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 288-32-4 (Imidazole Parent) and substituted derivatives. [Link]

-

Tautomerism in Imidazoles: Alkorta, I., & Elguero, J. (2023).[1] Switching imidazole reactivity by dynamic control of tautomer state.[2] Nature Communications, 14, Article 2639. (Provides mechanistic insight into NMR shifts of tautomers). [Link]

-

Vibrational Spectroscopy of Fluorinated Aromatics: Erdogdu, Y., et al. (2013). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole.[3] Journal of Molecular Structure, 1048, 18-28. [Link]

Sources

4-(4-Fluorophenyl)-1H-imidazole chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(4-Fluorophenyl)-1H-imidazole

Introduction

4-(4-Fluorophenyl)-1H-imidazole is a heterocyclic compound of significant interest in contemporary chemical research, particularly within the domains of medicinal chemistry and materials science. As a versatile structural motif, it serves as a foundational building block for a diverse array of biologically active molecules.[1] The imidazole core, an electron-rich five-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in drug discovery, known for its ability to engage in various biological interactions.[2][3][4] The strategic incorporation of a 4-fluorophenyl substituent imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are critical for optimizing the pharmacokinetic profiles of potential drug candidates.[1][5]

This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 4-(4-Fluorophenyl)-1H-imidazole, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity, present validated experimental protocols, and explore its role as a key intermediate in the synthesis of advanced therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 4-(4-Fluorophenyl)-1H-imidazole define its handling, stability, and utility in synthetic applications. The compound typically presents as a cream-colored or off-white crystalline solid.[1][5]

Table 1: Physicochemical Properties of 4-(4-Fluorophenyl)-1H-imidazole

| Property | Value | Source |

| CAS Number | 65020-70-4 | [1] |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.17 g/mol | [1] |

| Appearance | Cream color crystalline solid | [1] |

| Melting Point | 126-132 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in organic solvents | [5] |

| Storage | Store at 0-8°C | [1] |

Spectroscopic Data Analysis

While a full detailed spectral analysis is compound-specific, the expected spectroscopic signatures for 4-(4-Fluorophenyl)-1H-imidazole are as follows:

-

¹H NMR: Protons on the imidazole ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The N-H proton signal is often broad and can appear over a wide range depending on the solvent and concentration. The protons of the fluorophenyl ring will exhibit characteristic splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR: Carbon signals for the imidazole and fluorophenyl rings will be observed in the aromatic region (approx. 110-140 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (a broad peak around 3100-3300 cm⁻¹), C=N and C=C stretching in the 1450-1600 cm⁻¹ region, and a strong C-F stretching band, typically around 1200-1250 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 162.17, corresponding to its molecular weight.

Molecular Structure and Reactivity Principles

The chemical behavior of 4-(4-Fluorophenyl)-1H-imidazole is a direct consequence of its molecular architecture. The imidazole ring is a planar, aromatic system. Crystal structure analyses of related compounds show that the phenyl ring is typically twisted out of the plane of the imidazole ring. For instance, in a closely related derivative, the dihedral angle between the imidazole and 4-fluorophenyl rings was found to be significant, influencing crystal packing and intermolecular interactions.[6][7]

The imidazole ring is amphoteric: the "pyrrole-like" nitrogen (N-1) is weakly acidic, while the "pyridine-like" nitrogen (N-3) is basic and can be protonated.[3] The 4-fluorophenyl group exerts a significant electronic influence. The fluorine atom is strongly electron-withdrawing via the inductive effect, which decreases the basicity of the N-3 nitrogen compared to 4-phenylimidazole. This electronic pull also affects the acidity of the N-1 proton and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack.

Caption: Common synthetic routes to 4-(4-Fluorophenyl)-1H-imidazole.

Experimental Protocol: Synthesis via α-Bromoacetophenone Intermediate

This protocol is adapted from established procedures for the synthesis of 4-phenylimidazoles. [8] Objective: To synthesize 4-(4-Fluorophenyl)-1H-imidazole.

Materials:

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one

-

Formamidine acetate

-

Potassium carbonate (K₂CO₃)

-

Ethylene glycol

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Substitution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in ethylene glycol at 50 °C.

-

Slowly add formamidine acetate (2.1 eq) to the solution while maintaining the temperature at 50 ± 2 °C.

-

Stir the reaction mixture at this temperature for 2 hours. The formation of the nucleophilic substitution intermediate occurs during this step.

-

Cyclization: Cool the mixture to 30 °C. Slowly add potassium carbonate (3.8 eq) as an acid-binding agent over 1 hour. Causality: The base is crucial for neutralizing the HBr formed and promoting the intramolecular cyclization to form the imidazole ring.

-

Maintain the reaction at 32 ± 2 °C for 6 hours, then rapidly heat to 82 ± 2 °C and hold for 5 hours.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to yield pure 4-(4-Fluorophenyl)-1H-imidazole.

Core Reactivity and Functionalization

The presence of multiple reactive sites allows for diverse functionalization of the 4-(4-Fluorophenyl)-1H-imidazole core.

N-Functionalization

The N-1 position is the most common site for functionalization. Deprotonation of the N-H proton with a suitable base (e.g., NaH, NaHMDS) generates a potent nucleophile, the imidazolide anion. This anion readily reacts with various electrophiles.

-

N-Alkylation/Acylation: Reaction with alkyl halides, acyl chlorides, or other electrophiles allows for the introduction of a wide range of substituents at the N-1 position.

-

N-Protection: To avoid N-metallation or undesired side reactions during functionalization at other positions, the N-1 position is often protected. [6]A common protecting group is methoxymethyl (MOM), introduced using methoxymethyl chloride. [6]The regioselectivity of such reactions can be controlled by steric effects from the substituent at the C-4 position. [6]

Experimental Protocol: N-1 Protection with Methoxymethyl (MOM) Group

This protocol is adapted from a procedure for a related diarylimidazole. [6] Objective: To synthesize 1-(Methoxymethyl)-4-(4-fluorophenyl)-1H-imidazole.

Materials:

-

4-(4-Fluorophenyl)-1H-imidazole

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Methoxymethyl chloride (MOMCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

Procedure:

-

Dissolve 4-(4-fluorophenyl)-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C (273 K) using an ice bath.

-

Add NaHMDS (1.2 eq) dropwise. Causality: NaHMDS is a strong, non-nucleophilic base that efficiently deprotonates the imidazole N-H without competing side reactions.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add MOMCl (1.9 eq) dropwise while maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 60 minutes.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the N-protected product.

C-Functionalization

-

Direct C-2 Arylation: The C-2 position of the imidazole ring is susceptible to deprotonation under certain conditions, allowing for direct functionalization. Palladium-catalyzed, copper-mediated direct C-H arylation has been shown to be a highly selective method for introducing an aryl group at the C-2 position of N-unprotected 4(5)-aryl-1H-imidazoles. [9][10]This modern approach avoids the need for pre-functionalization (e.g., halogenation) of the imidazole ring.

Applications in Research and Drug Development

4-(4-Fluorophenyl)-1H-imidazole is a valuable intermediate in the synthesis of compounds with a broad spectrum of biological activities. [1]

-

Anticancer Agents: The imidazole scaffold is found in numerous anticancer agents. [2]Derivatives of 4-(4-fluorophenyl)-imidazole have been identified as promising cytotoxic agents against various cancer cell lines, including breast, prostate, and glioblastoma. [2]* Enzyme Inhibitors: 4-Phenylimidazole itself is a known inhibitor of Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance in cancer. [11]The fluorinated analog serves as a template for developing more potent inhibitors.

-

Anti-inflammatory and Antifungal Agents: Imidazole derivatives are widely used as antifungal and anti-inflammatory drugs. [1][12][13]The 4-(4-fluorophenyl) moiety is a common feature in molecules designed for these therapeutic areas.

-

GABA-A Receptor Modulators: The related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a template for developing positive allosteric modulators of the GABA-A receptor, which are important for treating neurological dysfunctions. [14]* Materials Science and Catalysis: Beyond pharmaceuticals, these compounds serve as building blocks for advanced materials and as ligands in coordination chemistry and catalysis. [1][12]

Safety and Handling

Based on data for the parent compound 4-phenylimidazole, appropriate safety precautions should be taken when handling 4-(4-Fluorophenyl)-1H-imidazole.

-

GHS Hazard Statements:

-

H315: Causes skin irritation. [15] * H319: Causes serious eye irritation. [15] * H335: May cause respiratory irritation. [15]* Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place, tightly sealed. [1]

-

Conclusion

4-(4-Fluorophenyl)-1H-imidazole is a molecule of high strategic value. Its synthesis is achievable through robust and scalable chemical methods, and its structure offers multiple avenues for chemical modification. The interplay between the electron-rich imidazole core and the electronically modifying 4-fluorophenyl group provides a foundation for designing molecules with fine-tuned properties. Its demonstrated role as a precursor to potent bioactive compounds ensures its continued importance in the fields of drug discovery, medicinal chemistry, and beyond.

References

-

4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. National Center for Biotechnology Information (PMC). [Link]

-

4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. International Union of Crystallography (IUCr). [Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Center for Biotechnology Information (PMC). [Link]

- Preparation method of 4-phenylimidazole.

-

Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

-

4-(4-fluorophenyl)-1H-imidazole. PubChem. [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]

-

4-Phenylimidazole. PubChem. [Link]

-

Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. ACS Publications. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ijc.ir. [Link]

-

Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Center for Biotechnology Information (PMC). [Link]

-

4-(4-Chlorophenyl)-1H-imidazole, N-tms. SpectraBase. [Link]

- Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

-

An Efficient One-Pot Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) as a Reusable Heterogeneous Catalyst. Taylor & Francis Online. [Link]

-

Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

-

Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. ACS Publications. [Link]

-

Synthesis and biological activity of imidazole based 1,4-naphthoquinones. RSC Publishing. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. scispace.com [scispace.com]

- 5. CAS 4278-08-4: 2-(4-Fluoro-Phenyl)-1H-Imidazole [cymitquimica.com]

- 6. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Phenylimidazole | C9H8N2 | CID 69590 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Antifungal Potential of 4-(4-Fluorophenyl)-1H-imidazole: A Roadmap for Discovery

Abstract

The escalating threat of fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent exploration of novel chemical entities. Imidazole derivatives have long been a cornerstone of antifungal therapy, and strategic structural modifications offer a promising avenue for the development of next-generation agents. This technical guide provides a comprehensive overview of the antifungal potential of 4-(4-Fluorophenyl)-1H-imidazole, a compound distinguished by its structural simplicity and the presence of a bioisosteric fluorine substitution. While this molecule is recognized as a key intermediate in pharmaceutical synthesis, its intrinsic antifungal properties remain to be fully elucidated.[1] This document serves as a roadmap for researchers, outlining the scientific rationale for its investigation, established synthesis methodologies, the putative mechanism of action, and detailed protocols for the in vitro evaluation of its antifungal efficacy and cytotoxic profile.

Introduction: The Rationale for Investigating 4-(4-Fluorophenyl)-1H-imidazole

The imidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antifungal drugs.[2] These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3] The introduction of a 4-fluorophenyl group to the imidazole ring is a strategic design choice. The fluorine atom, due to its small size and high electronegativity, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes.[1] Furthermore, studies on related fluorinated imidazole and triazole derivatives have demonstrated potent antifungal activity against a spectrum of clinically relevant fungi, including Candida albicans and Aspergillus fumigatus.[4][5] This precedent strongly suggests that 4-(4-Fluorophenyl)-1H-imidazole warrants thorough investigation as a potential antifungal agent in its own right or as a foundational structure for further derivatization.

Physicochemical Properties and Synthesis

A clear understanding of the physicochemical properties of 4-(4-Fluorophenyl)-1H-imidazole is fundamental to its development as a therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.17 g/mol | [1] |

| Appearance | Cream-colored crystalline solid | [1] |

| Melting Point | 126-132 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis of 4-(4-Fluorophenyl)-1H-imidazole

The synthesis of 4-substituted-phenyl-1H-imidazoles can be achieved through various established methods. A common and effective approach is the multi-component reaction involving an appropriately substituted aldehyde, a dicarbonyl compound, and an ammonia source.

The following protocol is adapted from established methods for the synthesis of similar 2-aryl-4-phenyl-1H-imidazoles and provides a reliable pathway to the target compound.[6][7]

Materials:

-

4-Fluorobenzaldehyde

-

Phenylglyoxal monohydrate

-

Ammonium acetate

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in methanol.

-

Sonicate the mixture at room temperature to ensure complete dissolution.

-

Slowly add a solution of phenylglyoxal monohydrate (1.0 eq) in methanol to the reaction mixture over 15 minutes while continuing sonication.

-

Continue the ultrasonic irradiation for the time specified by reaction monitoring (e.g., TLC).

-

Upon completion, quench the reaction with deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-(4-Fluorophenyl)-1H-imidazole.

Postulated Mechanism of Antifungal Action

As a member of the imidazole class, 4-(4-Fluorophenyl)-1H-imidazole is predicted to function as an inhibitor of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.

The proposed mechanism involves the coordination of the sp²-hybridized nitrogen atom of the imidazole ring to the heme iron atom in the active site of CYP51. This binding event prevents the natural substrate, lanosterol, from accessing the enzyme, thereby halting the ergosterol biosynthesis pathway. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.

Caption: Postulated mechanism of action of 4-(4-Fluorophenyl)-1H-imidazole.

In Vitro Evaluation of Antifungal Activity

A critical step in characterizing a novel antifungal candidate is to determine its spectrum of activity and potency through standardized in vitro susceptibility testing. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.

Spectrum of Activity

The antifungal activity of 4-(4-Fluorophenyl)-1H-imidazole should be evaluated against a panel of clinically relevant fungal pathogens, including:

-

Yeasts:

-

Candida albicans (including fluconazole-resistant strains)

-

Candida glabrata

-

Candida parapsilosis

-

Cryptococcus neoformans

-

-

Molds:

-

Aspergillus fumigatus

-

Aspergillus flavus

-

Fusarium solani

-

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

Materials:

-

4-(4-Fluorophenyl)-1H-imidazole (stock solution in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal inocula, standardized to 0.5–2.5 x 10³ CFU/mL

-

Positive control antifungal (e.g., Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of 4-(4-Fluorophenyl)-1H-imidazole in RPMI-1640 medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 32 µg/mL).

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Inoculate each well (except the sterility control) with the standardized fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Illustrative Antifungal Activity

While specific MIC data for 4-(4-Fluorophenyl)-1H-imidazole is not yet publicly available, studies on related imidazole derivatives demonstrate the potential of this class of compounds. For example, certain novel biphenyl imidazole derivatives have shown excellent activity against Candida albicans and Cryptococcus neoformans with MIC values in the range of 0.03125-2 µg/mL.[4] Other imidazole derivatives have shown moderate inhibitory activity against Candida spp. with mean MIC values ranging from 200 to 312.5 µg/mL.[8]

Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that a compound is selectively toxic to the fungal pathogen with minimal effects on host cells. In vitro cytotoxicity assays using mammalian cell lines are a primary screen for this.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cell line (e.g., HeLa or HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-(4-Fluorophenyl)-1H-imidazole (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed the 96-well plates with the mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with serial dilutions of 4-(4-Fluorophenyl)-1H-imidazole for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for in vitro antifungal and cytotoxicity evaluation.

Future Directions and Conclusion

The successful in vitro characterization of 4-(4-Fluorophenyl)-1H-imidazole would pave the way for further preclinical development. Key future steps would include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl ring and imidazole core to optimize potency and reduce toxicity.

-

In Vivo Efficacy Studies: Evaluating the compound in animal models of fungal infections (e.g., a murine model of systemic candidiasis) to determine its therapeutic potential in a living system.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

References

-

Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2022). MDPI. Retrieved from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). MDPI. Retrieved from [Link]

-

Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. (2017). PubMed. Retrieved from [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2024). ACS Omega. Retrieved from [Link]

-

Synthesis of 4-(Biphenyl-4-yl)-2-(Substituted Phenyl)-1-Phenyl-1H-Imidazoles. (2013). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2018). PubMed Central. Retrieved from [Link]

-

Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2022). PMC. Retrieved from [Link]

-

Bioactive N-Phenylimidazole Derivatives. (2009). ResearchGate. Retrieved from [Link]

-

An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. (2014). PMC. Retrieved from [Link]

-

Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (2012). PubMed. Retrieved from [Link]

-

Synthesis of phenyl substituted imidazole. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved from [Link]

-

Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). MDPI. Retrieved from [Link]

-

Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). Semantic Scholar. Retrieved from [Link]

-

Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (2019). Royal Society of Chemistry. Retrieved from [Link]

-

Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation. (2018). Radboud Repository. Retrieved from [Link]

-

Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. Retrieved from [Link]

-

Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025). International Journal of Environmental Sciences. Retrieved from [Link]

-

Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (n.d.). ijpr.sbmu.ac.ir. Retrieved from [Link]

-

In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. theaspd.com [theaspd.com]

- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent [mdpi.com]

An In-depth Technical Guide to 4-(4-Fluorophenyl)-1H-imidazole Derivatives as Enzyme Inhibitors

This guide provides a comprehensive technical overview of 4-(4-fluorophenyl)-1H-imidazole derivatives, a significant class of molecules in modern drug discovery. We will delve into their synthesis, mechanisms of action as enzyme inhibitors, and their applications in various therapeutic areas, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Ascendancy of the 4-(4-Fluorophenyl)-1H-imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and electrostatic interactions.[1] This five-membered heterocycle is a versatile building block for creating diverse compound libraries for screening against various biological targets.[1] The incorporation of a 4-fluorophenyl group onto the imidazole core further enhances the therapeutic potential of these derivatives. The fluorine atom is known to improve crucial pharmacokinetic properties such as lipophilicity and metabolic stability, which are critical for the development of effective drug candidates.[2]

This strategic combination has led to the exploration of 4-(4-fluorophenyl)-1H-imidazole derivatives as potent inhibitors of a range of enzymes implicated in various diseases. Their applications are particularly prominent in the fields of oncology, infectious diseases, and inflammatory conditions.[2][3]

Part 2: Key Enzyme Targets and Mechanisms of Inhibition

The therapeutic utility of 4-(4-fluorophenyl)-1H-imidazole derivatives stems from their ability to selectively inhibit key enzymes involved in disease pathogenesis. This section will explore some of the most significant enzyme targets and the molecular mechanisms underpinning their inhibition.

p38 Mitogen-Activated Protein (MAP) Kinase: A Nexus for Inflammatory Responses

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs.[4] Imidazole derivatives have been extensively investigated as competitive inhibitors that bind to the ATP-binding site of p38α MAP kinase.[5]

4-(4-Fluorophenyl)-1H-imidazole-based inhibitors typically feature a diaryl-substituted imidazole core. The imidazole nitrogen atoms and the phenyl rings engage in key interactions within the ATP-binding pocket of p38 MAP kinase. The 4-fluorophenyl group often occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. Modifications at various positions of the imidazole ring have been shown to significantly impact the inhibitory activity, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these inhibitors.[5]

Caption: Workflow for the development of p38 MAP kinase inhibitors.

Cytochrome P450 51 (CYP51): A Linchpin in Fungal Viability

CYP51, a sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Azole antifungals, including imidazole derivatives, are a cornerstone of antifungal therapy and target this enzyme.[6]

The nitrogen atom of the imidazole ring in these derivatives coordinates with the heme iron atom in the active site of CYP51, preventing the binding and metabolism of the natural substrate.[7] The 4-fluorophenyl group and other substituents on the imidazole core interact with hydrophobic residues in the active site, contributing to the binding affinity and selectivity of the inhibitor for fungal CYP51 over its human orthologs.[6][7]

Indoleamine 2,3-dioxygenase (IDO1): A Key Regulator of Immune Tolerance

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8][9] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[9] This creates a tolerogenic environment that allows tumor cells to evade the immune system.[10]

4-(4-Fluorophenyl)-1H-imidazole derivatives have been developed as potent IDO1 inhibitors. Similar to their action on CYP51, the imidazole nitrogen can coordinate with the heme iron of IDO1. The overall structure of the inhibitor is designed to fit within the active site, with the 4-fluorophenyl group and other moieties making critical contacts with amino acid residues to ensure high affinity and specificity.[10]

Caption: Inhibition of the IDO1 pathway by 4-(4-fluorophenyl)-1H-imidazole derivatives.

Part 3: Synthesis of 4-(4-Fluorophenyl)-1H-imidazole Derivatives

The synthesis of substituted imidazoles can be achieved through various methods. A common and efficient approach is a one-pot, multi-component reaction.

Detailed Protocol: Four-Component Synthesis of a Tetra-substituted Imidazole Derivative

This protocol describes a general procedure for the synthesis of 1,2,4,5-tetra-substituted imidazole derivatives.

Materials:

-

Benzil

-

Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

-

Amine

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzil, the aromatic aldehyde, the amine, and a catalytic amount of ammonium acetate in glacial acetic acid.

-

Reflux the reaction mixture with stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a dilute solution of ammonium hydroxide to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure tetra-substituted imidazole derivative.

Note: The specific reaction conditions and purification methods may need to be optimized for different substrates.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective enzyme inhibitors relies heavily on understanding the structure-activity relationship (SAR). For 4-(4-fluorophenyl)-1H-imidazole derivatives, SAR studies have revealed several key insights:

-

Substitutions on the Imidazole Ring: Modifications at the N1, C2, and C5 positions can significantly influence the inhibitory potency and selectivity.[5] For instance, the introduction of bulky groups can enhance interactions with hydrophobic pockets in the enzyme's active site.

-

The Role of the 4-Fluorophenyl Group: The para-fluoro substitution on the phenyl ring is often crucial for activity.[11] The fluorine atom can act as a hydrogen bond acceptor and enhance metabolic stability.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been employed to predict the inhibitory activity of imidazole-containing compounds. These models indicate that factors such as molecular volume, shape, and polarity are important determinants of activity.[12]

Part 5: Therapeutic Applications and Future Perspectives

The diverse enzyme inhibitory profiles of 4-(4-fluorophenyl)-1H-imidazole derivatives have positioned them as promising candidates for a range of therapeutic applications.

| Therapeutic Area | Enzyme Target(s) | Potential Indication(s) |

| Inflammatory Diseases | p38 MAP Kinase | Rheumatoid arthritis, inflammatory bowel disease |

| Infectious Diseases | Fungal CYP51 | Systemic and topical fungal infections |

| Oncology | IDO1, Farnesyltransferase | Various cancers, often in combination with immunotherapy |

| Neurological Disorders | GABA-A Receptor | Insomnia, Parkinson's disease[13] |

The development of these compounds is an active area of research. Future efforts will likely focus on:

-

Improving Selectivity: Enhancing selectivity for the target enzyme over related enzymes to minimize off-target effects and improve the safety profile.

-

Overcoming Drug Resistance: Designing novel derivatives that are effective against resistant strains, particularly in the context of antifungal therapy.

-

Combination Therapies: Exploring the synergistic effects of these inhibitors when used in combination with other therapeutic agents, especially in cancer treatment.

Part 6: Experimental Protocols

In Vitro p38α MAP Kinase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by p38α MAP kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant human p38α MAP kinase

-

Biotinylated substrate peptide (e.g., ATF2)

-

ATP

-

Assay buffer (e.g., HEPES, MgCl₂, DTT)

-

Test compounds (dissolved in DMSO)

-

Detection reagents (e.g., europium-labeled anti-phospho-specific antibody, streptavidin-allophycocyanin)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in assay buffer.

-

In a microplate, add the p38α MAP kinase, the biotinylated substrate peptide, and the test compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a microplate reader at the appropriate wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

-

Chem-Impex. 4-(4-Fluorophenyl)-1H-imidazole. Available from: [Link].

-

Ningbo Inno Pharmchem Co.,Ltd. Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Available from: [Link].

-

Al-Masoudi, N. A., et al. (2009). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2803. Available from: [Link].

-

Wróbel, D., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(12), 1845–1858. Available from: [Link].

-

Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. Available from: [Link].

-

International Journal for Multidisciplinary Research. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available from: [Link].

-

Pace, V., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(3), M1442. Available from: [Link].

-

Żwawiak, J., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(19), 6268. Available from: [Link].

-

Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link].

-

ResearchGate. Discovery of C-imidazole azaheptapyridine FPT inhibitors. Available from: [Link].

-

ACS Publications. Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. Available from: [Link].

-

National Center for Biotechnology Information. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. Available from: [Link].

-

ACS Publications. Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. Available from: [Link].

-

Wikipedia. Indoleamine 2,3-dioxygenase. Available from: [Link].

-

Bentham Science Publishers. One-pot, Four-component Synthesis, Molecular Docking and Pharmacokinetic Studies of Tetra-substituted Imidazole Derivatives as Potential Mushroom Tyrosinase Inhibitors. Available from: [Link].

-

Frontiers. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Available from: [Link].

-

Journal of Hematology & Oncology. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Available from: [Link].

-

ResearchGate. Imidazole-based p38 MAP kinase inhibitors. Available from: [Link].

-

Royal Society of Chemistry. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. Available from: [Link].

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link].

-

HZI Repository. Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Available from: [Link].

-

Taylor & Francis Online. Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Available from: [Link].

-

ACS Publications. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Available from: [Link].

-

National Center for Biotechnology Information. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Available from: [Link].

-

PubMed. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Available from: [Link].

-

MDPI. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. Available from: [Link].

-

Royal Society of Chemistry. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. Available from: [Link].

-

National Center for Biotechnology Information. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Available from: [Link].

-

National Center for Biotechnology Information. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Available from: [Link].

-

MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Available from: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ijfmr.com [ijfmr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]